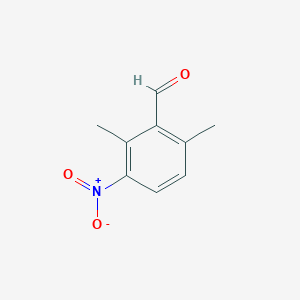

2,6-Dimethyl-3-nitrobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-3-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6-3-4-9(10(12)13)7(2)8(6)5-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDATMQRVSHPJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dimethyl 3 Nitrobenzaldehyde and Analogues

Direct Synthetic Routes

Direct synthetic routes to 2,6-dimethyl-3-nitrobenzaldehyde and its analogues primarily involve the nitration of a pre-existing dimethylbenzaldehyde or the formylation of a dimethylnitrobenzene derivative. Additionally, the oxidation of a corresponding benzyl (B1604629) alcohol presents a viable and often high-yielding alternative.

Nitration of Dimethylbenzaldehydes and Precursors

The direct nitration of 2,6-dimethylbenzaldehyde (B72290) is a conceivable route to obtain this compound. This electrophilic aromatic substitution would involve the introduction of a nitro group (-NO₂) onto the aromatic ring. Typically, this is achieved using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

However, the orientation of the incoming nitro group is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. The aldehyde group is a meta-directing deactivator, while the two methyl groups are ortho, para-directing activators. In the case of 2,6-dimethylbenzaldehyde, the 3-position is sterically hindered by the two adjacent methyl groups, and the 4-position is electronically favored by the methyl groups. Therefore, nitration of 2,6-dimethylbenzaldehyde would likely lead to a mixture of products, with 2,6-dimethyl-4-nitrobenzaldehyde being a significant byproduct, if not the major product.

Analogous nitrations of benzaldehyde (B42025) derivatives have been extensively studied. For instance, the nitration of benzaldehyde with a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (5-10°C) yields m-nitrobenzaldehyde. orgsyn.org This demonstrates the meta-directing effect of the aldehyde group.

A similar approach for a related compound, 3,6-dimethylbenzaldehyde, involves nitration to produce 3,6-dimethyl-2-nitrobenzaldehyde. This suggests that the positions of the existing methyl groups play a crucial role in directing the incoming nitro group.

| Starting Material | Nitrating Agent | Conditions | Major Product | Reference |

| Benzaldehyde | Conc. HNO₃ / Conc. H₂SO₄ | 5-10°C | m-Nitrobenzaldehyde | orgsyn.org |

| 3,6-Dimethylbenzaldehyde | Conc. HNO₃ / Conc. H₂SO₄ | Controlled temperature | 3,6-Dimethyl-2-nitrobenzaldehyde |

Formylation Techniques for Benzaldehyde Derivatives

Formylation, the introduction of a formyl group (-CHO), onto a pre-existing nitro-substituted aromatic ring is another direct synthetic strategy. For the synthesis of this compound, this would involve the formylation of 2,6-dimethyl-3-nitrotoluene. Several classical formylation methods could be considered, including the Gattermann-Koch reaction, the Gattermann reaction, and the Vilsmeier-Haack reaction.

The Gattermann-Koch reaction utilizes carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride and cuprous chloride. However, it is generally not suitable for phenols and phenol (B47542) ethers. The Gattermann reaction, a variation using hydrogen cyanide, is also a possibility.

The Vilsmeier-Haack reaction, which employs a phosphoryl chloride/dimethylformamide (DMF) mixture to generate the Vilsmeier reagent, is a versatile method for the formylation of electron-rich aromatic compounds. While the nitro group is deactivating, the two methyl groups are activating, which might allow for successful formylation.

Oxidation Strategies from Benzyl Alcohol Precursors

A highly effective and common method for the synthesis of aromatic aldehydes is the oxidation of the corresponding benzyl alcohol. For this compound, this would involve the oxidation of 2,6-dimethyl-3-nitrobenzyl alcohol. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and the presence of other functional groups.

Pyridinium (B92312) chlorochromate (PCC) is a mild and selective oxidizing agent that is particularly well-suited for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. The reaction is typically carried out in an anhydrous solvent such as dichloromethane (B109758) (DCM).

A relevant example is the synthesis of 2,3-dimethyl-6-nitrobenzaldehyde, where 2,3-dimethyl-6-nitrobenzyl alcohol is oxidized with PCC in dichloromethane, affording the desired aldehyde in a high yield of 93%. prepchem.com This demonstrates the efficacy of PCC for this type of transformation on a substituted nitrobenzyl alcohol.

| Starting Material | Oxidizing Agent | Solvent | Yield | Reference |

| 2,3-Dimethyl-6-nitrobenzyl alcohol | Pyridinium Chlorochromate (PCC) | Dichloromethane | 93% | prepchem.com |

Other chromium-based reagents, such as pyridinium dichromate (PDC), can also be used. Non-chromium-based methods, such as the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base) or the Dess-Martin periodinane oxidation, offer alternatives that avoid the use of heavy metals.

Indirect Synthetic Pathways and Multistep Approaches

Indirect or multistep synthetic pathways offer greater control over regioselectivity and can be employed to overcome the challenges of direct functionalization. A plausible multistep synthesis of this compound could start from a more readily available starting material, such as 2,6-dimethylaniline (B139824).

A potential sequence could involve:

Protection of the amino group: The amino group of 2,6-dimethylaniline would be protected, for instance, by acetylation to form 2,6-dimethylacetanilide.

Nitration: The protected compound would then be nitrated. The acetamido group is an ortho, para-director, and due to steric hindrance from the methyl groups, nitration would likely occur at the 3-position.

Deprotection: The protecting group would be removed to yield 2,6-dimethyl-3-nitroaniline.

Sandmeyer Reaction: The resulting aniline (B41778) could then be converted to the corresponding nitrile via the Sandmeyer reaction, which involves diazotization followed by treatment with a cyanide salt.

Reduction to Aldehyde: The nitrile can then be reduced to the aldehyde using a reagent such as diisobutylaluminium hydride (DIBAL-H).

Alternatively, a route starting from 3-nitrotoluene (B166867) could be envisioned, involving Friedel-Crafts alkylation to introduce the two methyl groups, followed by oxidation of the methyl group at the 1-position to an aldehyde. However, controlling the regioselectivity of the alkylation and the selective oxidation would be challenging.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing the formation of byproducts. Key parameters that can be adjusted include temperature, reaction time, solvent, and the stoichiometry of the reagents.

In nitration reactions, controlling the temperature is critical to prevent over-nitration and to influence the isomeric ratio of the products. orgsyn.org The choice of nitrating agent and the concentration of the acids can also be fine-tuned.

For oxidation reactions with PCC, ensuring anhydrous conditions is important to prevent the formation of the carboxylic acid. The molar ratio of the oxidant to the alcohol is also a key factor; a slight excess of PCC is often used to ensure complete conversion. prepchem.com

Safety Considerations in Nitration Reactions

Nitration reactions are inherently hazardous due to the use of strong acids and the exothermic nature of the reaction. sarchemlabs.com The potential for runaway reactions, explosions, and the formation of toxic byproducts necessitates strict adherence to safety protocols.

A primary concern is the thermal instability of nitrated compounds and the reaction mixture itself. The reaction generates a significant amount of heat, and if not properly controlled, can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture. Therefore, efficient cooling and temperature monitoring are critical. The use of an ice bath is a common practice in laboratory-scale nitrations to maintain a low reaction temperature. orgsyn.org

The reagents used in nitration, particularly concentrated nitric and sulfuric acids, are highly corrosive and can cause severe chemical burns upon contact with skin or eyes. sarchemlabs.com Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times. The reaction should be conducted in a well-ventilated fume hood to avoid the inhalation of toxic fumes, such as nitrogen oxides (NOx), which are often produced as byproducts. sarchemlabs.com

The formation of unstable and potentially explosive byproducts is another significant hazard. For example, the reaction of certain organic compounds with nitric acid can lead to the formation of highly sensitive polynitrated species. It is crucial to have a thorough understanding of the reaction chemistry and potential side reactions before proceeding.

Emergency preparedness is also paramount. This includes having an emergency plan in place, access to safety showers and eyewash stations, and appropriate spill kits for neutralizing and containing acid spills.

Reactivity Profile and Transformational Chemistry

Reactivity of the Aldehyde Group

The chemical behavior of 2,6-Dimethyl-3-nitrobenzaldehyde is largely dictated by the aldehyde group, which serves as a site for numerous chemical transformations.

Condensation Reactions

Condensation reactions involving the aldehyde group are fundamental to the construction of larger, more complex molecular frameworks.

The reaction of this compound with primary amines leads to the formation of Schiff bases, which contain an imine or azomethine (-C=N-) functional group. jetir.org This condensation reaction is a cornerstone in the synthesis of various organic compounds and ligands used in coordination chemistry. jetir.orgnih.gov The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate, which then dehydrates to yield the stable Schiff base. nih.gov

For instance, the condensation of p-nitrobenzaldehyde with m-nitroaniline in the presence of a sodium hydroxide (B78521) catalyst and refluxing for four hours yields a Schiff base. ijtsrd.com Similarly, reacting m-nitrobenzaldehyde with p-chloroaniline in ethanol (B145695) with a few drops of glacial acetic acid as a catalyst also produces a Schiff base. jetir.org These reactions are typically monitored by thin-layer chromatography (TLC). ijtsrd.com

Table 1: Examples of Schiff Base Formation

| Aldehyde | Amine | Catalyst | Solvent | Conditions | Product |

| p-Nitrobenzaldehyde | m-Nitroaniline | Sodium Hydroxide | Ethanol | Reflux, 4 hours | 1-nitro-4-(1-imino,4-nitrophenyl)benzene |

| m-Nitrobenzaldehyde | p-Chloroaniline | Glacial Acetic Acid | Ethanol | Reflux | 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline |

This table provides illustrative examples of Schiff base formation and does not represent reactions with this compound specifically, as direct research findings for this compound were not available in the search results.

The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, involves the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. ncert.nic.in This reaction is instrumental in the synthesis of chalcones, which are α,β-unsaturated ketones. scispace.comrsc.org The reaction is typically carried out in the presence of a base, such as sodium hydroxide. rsc.orgscribd.com

In a typical procedure, an acetophenone (B1666503) derivative is combined with a benzaldehyde (B42025) derivative in the presence of a base. researchgate.net For example, the synthesis of 3-nitrochalcone (B1353257) can be achieved through the aldol condensation of 3-nitrobenzaldehyde (B41214) and acetophenone in the presence of sodium hydroxide and ethanol. scribd.comscribd.com The reaction proceeds through the formation of a β-hydroxy ketone intermediate, which then dehydrates to form the conjugated enone product. scribd.com While a variety of catalysts can be used, alkali solutions are employed in almost 75% of chalcone (B49325) syntheses. unair.ac.id

Table 2: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis

| Aldehyde | Ketone | Catalyst | Solvent | Product |

| 3-Nitrobenzaldehyde | Acetophenone | Sodium Hydroxide | 95% Ethanol | 3-Nitrochalcone |

| Benzaldehyde | 4´-Chloroacetophenone | Sodium Hydroxide | None (Solvent-free) | (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one |

| p-Nitrobenzaldehyde | β-Ionone | LiOH·H₂O | Not specified | (1E,4E)-1-(4-nitrophenyl)-5-(2,6,6-trimethylcyclohex-1-enyl)-penta-1,4-dien-3-one |

This table presents examples of Claisen-Schmidt condensations to illustrate the synthesis of chalcones. Specific examples involving this compound were not found in the provided search results.

The Hantzsch dihydropyridine (B1217469) synthesis is a multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org This reaction produces 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives, which are a significant class of compounds, with some acting as calcium channel blockers. wikipedia.org The initial product is a dihydropyridine, which can be subsequently oxidized to form a pyridine. wikipedia.org

The classical Hantzsch synthesis often suffers from harsh reaction conditions and long reaction times. wikipedia.org However, modern variations have been developed, including the use of microwave chemistry and greener solvents like water. wikipedia.org The reaction mechanism is thought to proceed through key intermediates such as a chalcone and an enamine. wikipedia.org For instance, the reaction of 2-nitrobenzaldehyde (B1664092) with methyl acetoacetate (B1235776) and aqueous [¹³N]NH₃ in DMF can be heated in a microwave reactor to produce [¹³N]nifedipine. rsc.org Studies have shown that intermediates like methyl-2-(2-nitrobenzylidene)-3-oxobutanoate are formed during this process. rsc.org

Table 3: Example of Hantzsch Dihydropyridine Synthesis

| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Conditions | Product |

| 2-Nitrobenzaldehyde | Methyl acetoacetate | Aqueous [¹³N]NH₃ | DMF | Microwave, 100 °C, 10 min | [¹³N]Nifedipine |

| o-Methoxybenzaldehyde | Methyl 3-aminocrotonate (2 equiv.) | Not specified | Not specified | Not specified | 1-amino-2-methoxycarbonyl-3,5-bis(o-methoxy-phenyl)-4-oxa-cyclohexan-1-ene |

This table provides examples of the Hantzsch synthesis. While a direct synthesis using this compound was not found, the reaction with the structurally related 2-nitrobenzaldehyde illustrates the transformation.

Reduction Reactions

The aldehyde group of this compound can be selectively reduced to a primary alcohol.

The selective reduction of an aldehyde group in the presence of other reducible functional groups, such as a nitro group, is a common challenge in organic synthesis. For the reduction of Schiff bases derived from nitrobenzaldehydes, various reducing agents can be employed. Sodium triacetoxyborohydride (B8407120) (STAB) has been used as a selective reducing agent for the imino group of a Schiff base, leaving the nitro group intact. nih.gov This reaction is typically carried out in a solvent like 1,2-dichloroethane (B1671644) with a catalytic amount of acetic acid. nih.gov In contrast, catalytic reduction can be used to reduce both the imino and nitro groups simultaneously. nih.gov

While specific examples for the direct selective reduction of this compound to the corresponding benzyl (B1604629) alcohol were not available in the search results, the principles of selective reduction of related compounds provide insight into potential synthetic routes.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Grignard reagents (RMgX) are potent nucleophiles that readily attack the electrophilic carbon of the aldehyde group. byjus.comlibretexts.org The reaction of an aldehyde with a Grignard reagent, followed by acidic workup, yields a secondary alcohol. libretexts.orglibretexts.org The alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon, and the carbonyl oxygen is protonated to form a hydroxyl group. libretexts.org

The general reaction proceeds as follows:

Nucleophilic Addition: The Grignard reagent adds across the carbon-oxygen double bond of the aldehyde. libretexts.orglibretexts.org

Hydrolysis: Subsequent treatment with a dilute acid hydrolyzes the intermediate magnesium alkoxide salt to form the alcohol. libretexts.orglibretexts.org

For example, reacting an aldehyde with a Grignard reagent like ethylmagnesium bromide (CH₃CH₂MgBr) would result in the formation of a secondary alcohol with an ethyl group attached to the former carbonyl carbon. libretexts.org The specific secondary alcohol formed depends on the structure of the Grignard reagent used. libretexts.orglibretexts.org

Reactions with Other Carbonyl Compounds

Aldehydes can react with other carbonyl compounds, particularly in the presence of a base, through reactions like the aldol condensation. However, for an aldol reaction to occur, the aldehyde must possess an α-hydrogen. In the case of this compound, there are no α-hydrogens on the carbon adjacent to the aldehyde group. Therefore, it cannot undergo a typical self-aldol condensation.

However, it can participate in a crossed aldol condensation with another enolizable aldehyde or ketone. In such a reaction, this compound can only act as the electrophile. learncbse.in

Furthermore, in the absence of α-hydrogens, aromatic aldehydes can undergo the Cannizzaro reaction when treated with a strong base. learncbse.in This reaction involves the disproportionation of two aldehyde molecules, where one is oxidized to a carboxylic acid and the other is reduced to an alcohol. learncbse.in

Nitro Group Reactivity

The nitro group is a key functional group that significantly influences the reactivity of the molecule and can itself be transformed into other important functionalities.

Reduction of Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. A variety of reducing agents can accomplish this conversion. wikipedia.org

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide. wikipedia.orgcommonorganicchemistry.com It is generally efficient for converting both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com

Metal-Acid Systems: Reagents such as iron in acidic media (e.g., acetic acid) or tin(II) chloride (SnCl₂) are effective for this reduction and can offer chemoselectivity in the presence of other reducible groups. commonorganicchemistry.comscispace.com

Other Reagents: Sodium hydrosulfite and sodium sulfide (B99878) are also utilized, with sodium sulfide sometimes allowing for the selective reduction of one nitro group in a dinitro compound. wikipedia.org

The reduction of the nitro group in this compound would yield 3-amino-2,6-dimethylbenzaldehyde. This transformation is crucial for the synthesis of various derivatives where an amino group is required for further reactions.

Influence of Nitro Group on Aromatic Ring Reactivity

The nitro group is a strong electron-withdrawing group, which has a significant impact on the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution by withdrawing electron density through both inductive and resonance effects. This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts reactions more difficult to achieve.

Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it. However, in this compound, the positions ortho and para to the nitro group are already substituted with methyl groups. The strong electron-withdrawing character of the nitro group also enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in this compound is influenced by the directing effects of its three substituents: two methyl groups and one nitro group.

The steric hindrance from the two methyl groups ortho to the aldehyde also plays a role in the molecule's reactivity, potentially shielding the aldehyde group and influencing the approach of reagents.

Data Tables

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Reagents | Product Type |

| Aldehyde | Reduction | Sodium borohydride (B1222165) (NaBH₄) ugm.ac.idoxinst.com | Primary Alcohol |

| Aldehyde | Nucleophilic Addition | Grignard Reagents (RMgX) byjus.comlibretexts.org | Secondary Alcohol |

| Nitro Group | Reduction | H₂/Pd/C, Fe/Acid, SnCl₂ wikipedia.orgcommonorganicchemistry.comscispace.com | Amine |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. chemeurope.com In this process, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. chemeurope.com The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion. chemeurope.comlkouniv.ac.in The rate of EAS reactions is significantly influenced by the nature of the substituents already present on the aromatic ring. lumenlearning.com

For this compound, the existing substituents play a crucial role in directing any further electrophilic substitution. The aldehyde and nitro groups are deactivating groups, meaning they decrease the reactivity of the benzene ring towards electrophiles compared to benzene itself. lumenlearning.commsu.edu This deactivation stems from their electron-withdrawing nature, which destabilizes the positively charged arenium ion intermediate. lumenlearning.commsu.edu Both the aldehyde and nitro groups are meta-directing. youtube.com

In contrast, the two methyl groups are activating groups and are ortho-, para-directing. msu.edu This is due to their electron-donating inductive and hyperconjugation effects, which help to stabilize the arenium ion. msu.edu In the case of this compound, the directing effects of the substituents are in opposition. The strongly deactivating and meta-directing nitro and aldehyde groups are counteracted by the activating, ortho-, para-directing methyl groups. msu.edu Predicting the precise outcome of an EAS reaction on this molecule would require a careful consideration of the combined and sometimes competing influences of these groups. msu.edu

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) offers a pathway for replacing a leaving group on an aromatic ring with a nucleophile. openstax.orglibretexts.org Unlike EAS, SNA reactions are favored by the presence of strong electron-withdrawing groups on the aromatic ring. openstax.orgyoutube.com These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. openstax.orglibretexts.orgyoutube.com

The nitro group in this compound is a powerful electron-withdrawing group, making the aromatic ring susceptible to nucleophilic attack. The presence of the nitro group, particularly when positioned ortho or para to a potential leaving group, significantly facilitates SNA reactions by delocalizing the negative charge of the Meisenheimer complex through resonance. openstax.orglibretexts.orgyoutube.com While this compound itself does not possess a typical leaving group like a halogen, the nitro group itself can, under certain conditions, be displaced by a strong nucleophile.

The general mechanism for SNA involves the initial addition of the nucleophile to the aromatic ring, forming the resonance-stabilized Meisenheimer complex. openstax.orglibretexts.org This step is typically the rate-determining step of the reaction. nih.gov Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. nih.gov

Effects of Methyl Substituents on Aromatic Reactivity

The two methyl groups at the 2- and 6-positions of the benzene ring in this compound exert significant electronic and steric effects on the molecule's reactivity.

Electronic Effects:

Inductive Effect: Alkyl groups are electron-donating through the sigma bond network (inductive effect). This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. msu.edu

Hyperconjugation: Methyl groups can also donate electron density through hyperconjugation, which involves the overlap of the C-H sigma bonds with the pi system of the aromatic ring. This further enhances the ring's nucleophilicity. msu.edu

These electron-donating effects activate the ring towards electrophilic aromatic substitution and direct incoming electrophiles to the ortho and para positions relative to the methyl groups. msu.edu

Steric Effects: The placement of the methyl groups ortho to the aldehyde group introduces steric hindrance. This bulkiness can shield the aldehyde's carbonyl group, potentially hindering the approach of nucleophiles. This steric hindrance can also influence the regioselectivity of reactions involving the aromatic ring by making the positions adjacent to the methyl groups less accessible. msu.edu

Multi-Component Reactions (MCRs) Involving this compound

Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single reaction vessel to form a single product that incorporates portions of all the starting materials. taylorfrancis.comcaltech.edu These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. rsc.org this compound, with its reactive aldehyde functionality, is a suitable component for various MCRs.

Isocyanide-Based MCRs

Isocyanide-based multicomponent reactions (IMCRs) are a prominent class of MCRs, with the Passerini and Ugi reactions being the most well-known examples. taylorfrancis.comacs.org Isocyanides possess a unique reactivity profile, capable of acting as both a nucleophile and an electrophile. mdpi.com

Passerini Reaction: This three-component reaction typically involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce α-acyloxy amides. taylorfrancis.commdpi.com The reaction is believed to proceed through the electrophilic activation of the carbonyl group, followed by nucleophilic attack by the isocyanide to form a nitrilium intermediate, which is then trapped by the carboxylate. nih.gov

Ugi Reaction: The Ugi four-component reaction (U-4CR) expands on the Passerini reaction by including a primary amine. mdpi.com An aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a dipeptide-like product. mdpi.com The mechanism involves the formation of a Schiff base from the aldehyde and amine, which then reacts with the isocyanide and the carboxylic acid. mdpi.com

Given its aldehyde group, this compound can participate as the carbonyl component in both Passerini and Ugi reactions, leading to the synthesis of complex molecular scaffolds.

Cyclocondensation Reactions

Cyclocondensation reactions are a class of reactions that form a cyclic compound from two or more molecules with the elimination of a small molecule, such as water or ammonia. These reactions are fundamental in the synthesis of heterocyclic compounds. Aldehydes are common starting materials for cyclocondensation reactions.

For instance, the Hantzsch dihydropyridine synthesis is a classic example of a multicomponent cyclocondensation reaction that involves an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt to form a dihydropyridine derivative. mdpi.com While specific examples involving this compound in Hantzsch-type reactions were not found in the provided search results, its aldehyde functionality makes it a potential substrate for such transformations.

Another relevant cyclocondensation is the Biginelli reaction, which is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea. mdpi.com The presence of the aldehyde group in this compound makes it a candidate for participation in this type of cyclocondensation, allowing for the creation of pyrimidine-based heterocyclic structures.

Reaction Mechanisms and Kinetic Studies

The study of reaction mechanisms provides a detailed step-by-step description of how a chemical reaction occurs, while kinetic studies measure the rate of these reactions. openstax.orguokerbala.edu.iq Understanding the mechanism and kinetics is crucial for optimizing reaction conditions and controlling product formation. uokerbala.edu.iq

For reactions involving this compound, the mechanism often hinges on the initial interaction with the aldehyde or the aromatic ring. In nucleophilic aromatic substitution, the rate-determining step is typically the initial addition of the nucleophile to the aromatic ring to form the Meisenheimer complex. nih.gov The stability of this intermediate, which is enhanced by the electron-withdrawing nitro group, directly impacts the reaction rate. openstax.org

In electrophilic aromatic substitution, the slow step is the attack of the electrophile on the aromatic ring, which disrupts its aromaticity. lkouniv.ac.inyoutube.com The rate of this step is influenced by the electronic nature of the substituents already present on the ring. lumenlearning.com

Kinetic studies on analogous compounds, such as 3,3-dimethylbutanal and 3,3-dimethylbutanone, have been conducted to understand their atmospheric reactivity. copernicus.org These studies often employ relative rate methods to determine the rate coefficients for reactions with atmospheric oxidants like OH radicals and Cl atoms. copernicus.org While specific kinetic data for this compound were not found, such studies on structurally related compounds provide a framework for how its reaction rates could be experimentally determined and theoretically modeled.

Applications of 2,6 Dimethyl 3 Nitrobenzaldehyde in Advanced Organic Synthesis

2,6-Dimethyl-3-nitrobenzaldehyde is a valuable building block in advanced organic synthesis due to the reactivity conferred by its aldehyde and nitro functional groups, along with the steric influence of the two methyl groups. These features allow for its strategic use in the construction of complex molecules, particularly heterocyclic systems and specialty chemicals.

Conclusion

2,6-Dimethyl-3-nitrobenzaldehyde is a fascinating molecule that embodies the principles of substituent effects and positional isomerism in aromatic chemistry. The strategic placement of the aldehyde, nitro, and methyl groups on the benzene (B151609) ring creates a compound with a unique reactivity profile. While detailed research on this specific compound is not widespread, its potential as a synthetic intermediate is clear. Further investigation into the synthesis and reactivity of this compound could lead to the discovery of new synthetic methodologies and the creation of novel molecules with valuable applications.

Derivatives and Analogues of 2,6 Dimethyl 3 Nitrobenzaldehyde

Synthesis and Characterization of Substituted Nitrobenzaldehyde Derivatives

The creation of substituted nitrobenzaldehyde derivatives is a fundamental process in organic chemistry, often beginning with electrophilic aromatic substitution on a precursor molecule. A primary method for synthesizing these compounds is through the nitration of the corresponding substituted benzaldehyde (B42025).

A common approach involves reacting a substituted benzaldehyde with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. google.comorgsyn.org The conditions of this reaction, including temperature and the ratio of reactants, are carefully controlled to achieve the desired product with high selectivity and yield. google.com For instance, the nitration of benzaldehyde itself typically yields 3-nitrobenzaldehyde (B41214) as the main product, with smaller amounts of the ortho and para isomers. wikipedia.org The directing influence of the existing substituents on the aromatic ring dictates the position of the incoming nitro group.

To overcome challenges such as isomer separation and safety hazards associated with direct nitration, alternative strategies have been developed. psu.edu One such method involves the protection of the aldehyde group as an acetal, for example, a 1,3-dioxolane (B20135) derivative. psu.eduresearchgate.net This allows for the nitration reaction to be carried out, followed by hydrolysis to regenerate the aldehyde group. researchgate.net This approach can offer better control over the reaction and facilitate the separation of isomers. researchgate.net

Once synthesized, a suite of spectroscopic techniques is employed to confirm the structure and purity of the resulting nitrobenzaldehyde derivatives:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are crucial for elucidating the molecular structure. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the substitution pattern on the benzaldehyde ring. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic absorption bands for the aldehyde carbonyl (C=O) and the nitro group (NO₂) are indicative of a successful synthesis.

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and provides insight into its fragmentation patterns, further verifying its identity.

Table 1: Spectroscopic Data for Characterization

| Spectroscopic Technique | Information Provided |

|---|---|

| ¹H NMR | Confirms proton environments and substitution patterns. |

| ¹³C NMR | Elucidates the carbon skeleton of the molecule. |

| IR Spectroscopy | Identifies functional groups like C=O and NO₂. |

Structure-Reactivity Relationships in Related Nitrobenzaldehydes

The reactivity of nitrobenzaldehydes is intricately linked to the electronic and steric effects of their substituents. The Hammett equation provides a quantitative framework for understanding these relationships in benzene (B151609) derivatives. libretexts.org

Electronic Effects: The nitro group is a potent electron-withdrawing group, which significantly influences the reactivity of the aldehyde. This effect increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. quora.com The position of the nitro group is critical; in ortho and para isomers, the electron-withdrawing effect is enhanced through resonance, leading to higher reactivity compared to the meta isomer, where only the inductive effect is at play. quora.com

Steric Effects: The presence of bulky groups near the aldehyde, such as the two methyl groups in 2,6-dimethyl-3-nitrobenzaldehyde, can sterically hinder the approach of nucleophiles. This steric hindrance can decrease the reaction rate compared to less substituted nitrobenzaldehydes. The planarity of the molecule is also a factor; for example, in 2-nitrobenzaldehyde (B1664092), the nitro group is twisted out of the plane of the phenyl ring, which can affect its electronic influence on the aldehyde group. researchgate.net

Table 2: Electronic Effects on Aldehyde Reactivity

| Substituent Position | Influence on Reactivity |

|---|---|

| ortho | Increased reactivity due to resonance and inductive effects. |

| meta | Moderately increased reactivity due to inductive effect. |

Exploring Novel Scaffolds Derived from this compound

The unique structure of this compound makes it a valuable building block for synthesizing novel and complex molecular architectures, particularly in the field of medicinal chemistry and materials science.

The aldehyde functionality can be readily transformed through various chemical reactions. For instance, it can undergo condensation reactions to form more complex structures. One such example is the reaction with hydrazides to form hydrazones, which have been investigated for their potential biological activities. sigmaaldrich.com

The nitro group is also a versatile functional handle. It can be reduced to an amino group, which then opens up a wide array of synthetic possibilities. This amino group can be a key component in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents. researchgate.net For example, 2-aminobenzaldehyde, which can be derived from 2-nitrobenzaldehyde, is a precursor in the synthesis of tridentate ligands for metal complexes with potential applications in photodynamic therapy. acs.org

The combination of the aldehyde and nitro groups, along with the specific substitution pattern of the methyl groups, allows for the creation of diverse molecular scaffolds. These scaffolds can serve as the basis for the development of new drugs and materials with tailored properties.

Table 3: Reactions for Scaffold Development

| Reaction Type | Potential Products |

|---|---|

| Condensation with Hydrazides | Hydrazone derivatives. sigmaaldrich.com |

| Reduction of Nitro Group | Amino-substituted benzaldehydes. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Nitrobenzaldehyde |

| 3-Nitrobenzaldehyde |

| 4-Nitrobenzaldehyde |

| 2-Aminobenzaldehyde |

| 1,3-Dioxolane |

| Hydrazides |

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Routes

Traditional synthesis of nitroaromatic compounds often involves harsh conditions and generates significant chemical waste, particularly from nitrating agents like mixtures of nitric and sulfuric acid. orgsyn.orgchem-soc.si Future research could focus on developing more environmentally benign synthetic pathways for 2,6-Dimethyl-3-nitrobenzaldehyde.

Key strategies for greener synthesis include:

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids can significantly reduce environmental impact. chemistryjournals.net

Heterogeneous Catalysis: The use of recyclable solid acid catalysts for nitration reactions could minimize the use of strong mineral acids like sulfuric acid, thereby reducing acid waste and simplifying product purification. researchgate.net

Biocatalysis: Exploring enzymatic pathways for the synthesis or modification of the compound offers a highly selective and sustainable alternative. chemistryjournals.netresearchgate.net For instance, engineered enzymes could be developed to perform specific transformations under mild conditions.

A modified nitration method that yields a significant proportion of the ortho-nitro isomer by using a higher ratio of nitric acid at room temperature has been proposed for benzaldehyde (B42025), suggesting that tuning reaction conditions can lead to greener outcomes. psu.edu Similar strategic adjustments could be explored for the synthesis of this compound to improve efficiency and reduce environmental hazards. researchgate.net

Catalytic Transformations of the Compound

The functional groups of this compound—the aldehyde and the nitro group—are highly amenable to catalytic transformations, opening avenues for synthesizing a variety of derivatives. Future research should systematically investigate these conversions.

The primary catalytic reactions include:

Reduction of the Nitro Group: The nitro group can be catalytically reduced to an amino group (forming 2,6-Dimethyl-3-aminobenzaldehyde) using reagents like hydrogen gas with a palladium catalyst. This transformation is crucial as the resulting amino-benzaldehyde is a versatile precursor for synthesizing heterocyclic compounds and other complex molecules.

Oxidation of the Aldehyde Group: The aldehyde can be selectively oxidized to a carboxylic acid (forming 2,6-Dimethyl-3-nitrobenzoic acid) using various oxidizing agents. This creates a different set of building blocks for further synthesis.

Reductive Amination: A one-pot reaction combining the reduction of the nitro group with the reductive amination of the aldehyde could provide direct routes to more complex amines, a highly desirable transformation in medicinal chemistry.

Biocatalytic Transformations: Engineered enzymes, such as ω-transaminases, could be used to convert the aldehyde into a chiral amine, providing a direct route to optically pure compounds. researchgate.net Similarly, monoamine oxidases could be applied in cascades for deracemization processes. researchgate.net

| Transformation Type | Functional Group Targeted | Potential Catalyst/Reagent | Primary Product | Potential Research Focus |

|---|---|---|---|---|

| Catalytic Hydrogenation | Nitro (-NO₂) | H₂, Palladium on Carbon (Pd/C) | 2,6-Dimethyl-3-aminobenzaldehyde | Optimizing selectivity and yield; catalyst recycling. |

| Oxidation | Aldehyde (-CHO) | Potassium Permanganate (KMnO₄) | 2,6-Dimethyl-3-nitrobenzoic acid | Developing selective oxidation methods that do not affect other groups. |

| Biocatalytic Transamination | Aldehyde (-CHO) | ω-Transaminases (ω-TA) | Chiral 1-(2,6-dimethyl-3-nitrophenyl)methanamine | Screening and engineering enzymes for high enantioselectivity. |

Investigation of Unconventional Reaction Pathways

Beyond standard transformations, future studies could explore unconventional reaction pathways to unlock new synthetic possibilities. The interaction between the sterically hindered aldehyde and the electronically influential nitro group could lead to unique reactivity.

Potential areas of investigation include:

Multicomponent Reactions: Using this compound as a substrate in one-pot multicomponent reactions, such as the Friedländer annulation to synthesize quinoline (B57606) derivatives, could be a rapid way to build molecular complexity.

Photochemical Reactions: Nitroaromatic compounds are known to participate in photochemical reactions. Investigating the photochemistry of this molecule could reveal novel cyclization or rearrangement pathways.

Domino Reactions: Designing domino reaction sequences, for example, a nitro reduction followed by an intramolecular cyclization, could provide efficient access to nitrogen-containing heterocyclic systems, which are valuable in drug discovery.

Electrosynthesis: Employing electrochemical methods for the oxidation or reduction steps could offer a reagent-free and highly controllable alternative to traditional chemical methods.

Applications in Materials Science and Engineering

While excluding polymer modifications, the derivatives of this compound hold potential for applications in other areas of materials science. The key is to transform the initial compound into functional molecules that can be incorporated into larger systems.

Future research could target:

Synthesis of Dyes and Pigments: Nitroaromatic compounds are foundational in the synthesis of dyes. psu.edu The amino derivative obtained from the reduction of this compound could serve as a diazo component to produce a range of azo dyes with potentially unique colors and properties due to the substitution pattern.

Precursors for Non-Linear Optical (NLO) Materials: Aromatic compounds with electron-donating and electron-withdrawing groups are often investigated for NLO properties. psu.edu Derivatives of this compound, where the nitro group acts as an acceptor and a functionalized amino group (from the reduced nitro group) acts as a donor, could be synthesized and evaluated for NLO activity.

Ligands for Coordination Complexes: The amino derivative, 2,6-Dimethyl-3-aminobenzaldehyde, can be further reacted to form Schiff base ligands. These ligands can coordinate with metal ions to create complexes with interesting magnetic, catalytic, or sensing properties.

Advanced Computational Modeling for Complex Reactivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work. For this compound, advanced modeling can provide insights into its complex reactivity.

| Computational Method | Objective | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculate electronic structure, HOMO/LUMO energies, and electrostatic potential maps. | Predict sites of electrophilic and nucleophilic attack; understand the electronic influence of substituents on reactivity. |

| Transition State Modeling | Simulate the energy barriers for potential reactions (e.g., oxidation, reduction, C-C bond formation). | Elucidate reaction mechanisms and predict the feasibility of proposed synthetic pathways. |

| Molecular Docking | Simulate the binding of derivatives with biological targets like enzymes. | Predict potential bioactivity and guide the design of new pharmaceutical compounds. |

Specifically, computational studies can:

Analyze Conformational Effects: Model how the ortho-methyl groups restrict the rotation of the aldehyde and nitro groups, influencing steric hindrance and conjugation with the aromatic ring. researchgate.net

Predict Reactivity: Use frontier molecular orbital (HOMO/LUMO) analysis to predict how the molecule will interact with different reagents, for instance, identifying the aldehyde carbon as a key electrophilic site.

Guide Catalyst Design: Model the interaction of the molecule with potential catalysts to predict binding affinity and catalytic efficiency, accelerating the discovery of optimal catalysts for its transformation.

By integrating these computational approaches with experimental validation, researchers can accelerate the exploration of this compound's chemical potential in a more targeted and efficient manner.

Q & A

Q. What are the established synthetic protocols for preparing 2,6-dimethyl-3-nitrobenzaldehyde, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves nitration of 2,6-dimethylbenzaldehyde. Key steps include:

- Nitration: Use a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to favor regioselective nitration at the 3-position. Steric hindrance from the 2,6-dimethyl groups directs the nitro group to the meta position .

- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity .

- Yield Optimization: Lower reaction temperatures (≤10°C) and controlled addition rates minimize byproducts like dinitro derivatives.

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

Q. How can researchers address discrepancies in reported physical properties (e.g., melting point, solubility) across studies?

Methodological Answer:

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of nitro compound vapors .

- Spill Management: Neutralize spills with sodium bicarbonate and adsorb with inert materials .

Advanced Research Questions

Q. What are the key considerations for ensuring regioselectivity during nitration of dimethyl-substituted benzaldehyde derivatives?

Methodological Answer:

- Electronic Effects: Methyl groups act as weak electron-donating substituents, directing nitration to the meta position .

- Steric Effects: 2,6-Dimethyl groups hinder ortho/para nitration, favoring meta substitution.

- Catalytic Additives: Use zeolites or ionic liquids to enhance selectivity in polar solvents .

Q. How does the electronic and steric environment of this compound influence its reactivity in subsequent transformations?

Methodological Answer:

- Aldehyde Reactivity: The electron-withdrawing nitro group enhances electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions) .

- Steric Hindrance: 2,6-Dimethyl groups reduce accessibility for bulky reagents, favoring small nucleophiles like ammonia .

- Reduction Studies: Catalytic hydrogenation (Pd/C, H₂) selectively reduces -NO₂ to -NH₂ without affecting the aldehyde .

Q. In computational studies, what molecular descriptors predict the behavior of this compound in reaction mechanisms?

Methodological Answer:

- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to model frontier orbitals (HOMO/LUMO) and predict sites for electrophilic attack .

- InChI Key: Use identifiers (e.g.,

JKNHTHAFYCOINQ-UHFFFAOYSA-N) to retrieve PubChem data for comparative studies . - Solubility Parameters: Calculate log P (octanol/water) to predict partitioning behavior in solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.